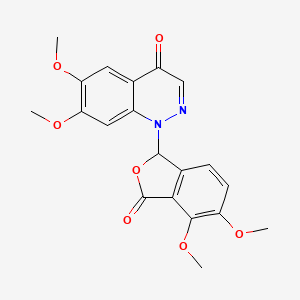![molecular formula C12H20O B14421200 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 81991-72-2](/img/structure/B14421200.png)
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[311]hept-2-ene is a bicyclic compound that belongs to the pinene family This compound is characterized by its unique bicyclo[311]hept-2-ene ring system, which includes a cyclohexyl and a cyclobutyl ring fused at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the use of pinene as a starting material. The synthetic route includes several steps:
Hydroboration-Oxidation: Pinene undergoes hydroboration followed by oxidation to introduce hydroxyl groups.
Etherification: The hydroxyl groups are then converted to methoxy groups through etherification reactions using methanol and an acid catalyst.
Cyclization: The intermediate compounds undergo cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation and etherification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
α-Pinene: A major component of essential oils from conifers, known for its antimicrobial and anti-inflammatory properties.
β-Pinene: Another isomer of pinene with similar biological activities.
δ-Pinene: Less common but also exhibits similar properties.
Uniqueness
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific methoxyethyl substitution, which may enhance its solubility and reactivity compared to other pinene derivatives. This structural modification can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81991-72-2 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20O/c1-12(2)10-5-4-9(6-7-13-3)11(12)8-10/h4,10-11H,5-8H2,1-3H3 |
InChI Key |
LMGBUUJTWAQRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
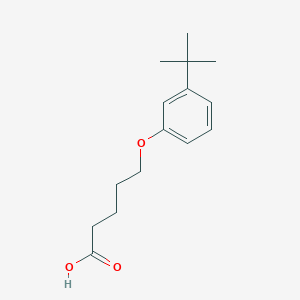
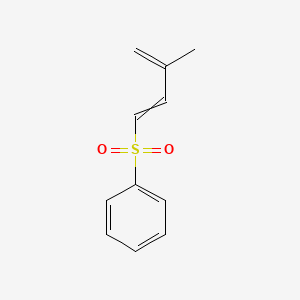
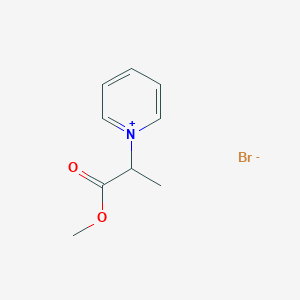

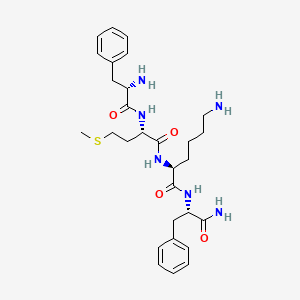
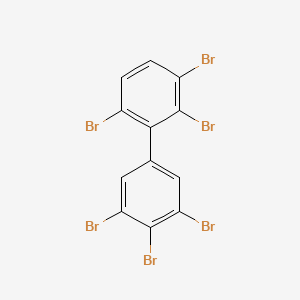
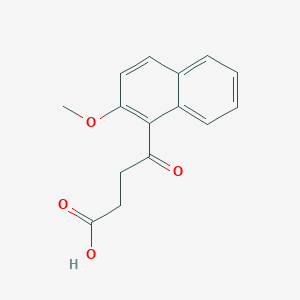
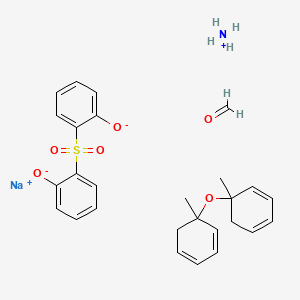
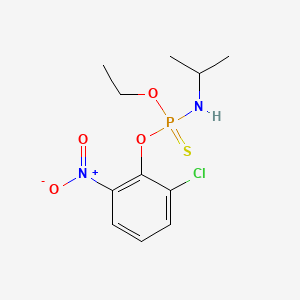
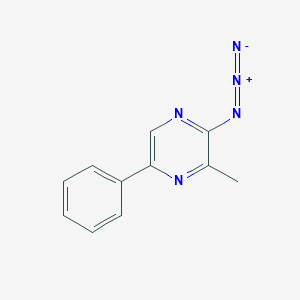
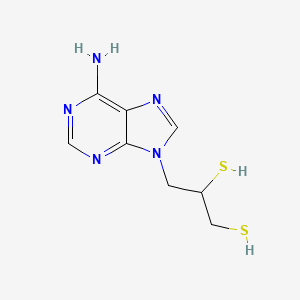
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
